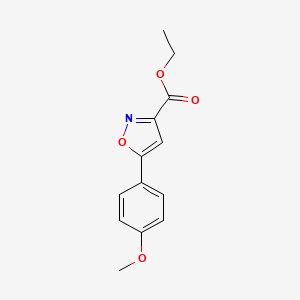

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Descripción

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 4-methoxyphenyl group at the 5-position of the isoxazole ring. It has a molecular weight of 247.25 g/mol and is often used in various chemical and pharmaceutical research applications .

Propiedades

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKWTCCYUHOKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650186 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925006-96-8 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

[3+2] Cycloaddition Approach

This method involves the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate and a base.

Procedure:

Starting from 4-ethynylanisole (1 equiv), ethyl 2-chloro-2-(hydroxyimino)acetate (3 equiv), and triethylamine (3.5 equiv) in dry tetrahydrofuran (THF), the reaction is stirred at room temperature for several days. The product is isolated by evaporation and purified by flash chromatography.Outcome:

The desired ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is obtained in approximately 43% yield as a white solid with melting point 85–88 °C.Advantages:

This method allows direct construction of the isoxazole ring with the 4-methoxyphenyl substituent in one step, avoiding multi-step functional group manipulations.Reference:

This procedure is detailed in a recent synthetic report where the spectral data match previously reported values, confirming the identity of the compound.

Crossed Condensation and Cyclization Using Hydroxylamine

This two-step approach involves initial formation of an aryl-substituted β-ketoester intermediate, followed by cyclization with hydroxylamine to form the isoxazole ring.

Step 1: Crossed Condensation

Aryl ketone (4'-methoxyacetophenone) reacts with diethyl oxalate in the presence of sodium ethoxide in ethanol and diethyl ether at room temperature overnight to form an arylbutanoate intermediate.Step 2: Cyclization

The arylbutanoate is refluxed with hydroxylamine hydrochloride in ethanol at 80 °C for 3 hours, leading to cyclization and formation of the isoxazole ring.Purification:

The crude product is purified by flash chromatography.Yield and Characterization:

The yields vary depending on conditions but are generally moderate to good. The method allows flexibility in substituent variation on the aryl ring.Reference:

This method is part of a general procedure for isoxazole synthesis used in medicinal chemistry applications.

Nucleophilic Displacement on 5-Chloroisoxazole Intermediates

An alternative route involves preparing 3-phenyl-5-chloroisoxazoles followed by nucleophilic displacement of chlorine with alkoxides to introduce the methoxy group.

Preparation of 5-chloroisoxazoles:

These are synthesized from isoxazol-5-ones via chlorination methods.Nucleophilic Substitution:

Reaction with sodium methoxide or potassium methoxide in dry tetrahydrofuran under reflux conditions replaces the chlorine with a methoxy group at the 5-position.Subsequent Functionalization:

The 4-carboxylic acid or ester groups are introduced or modified after substitution.Reference:

Earlier literature describes this method for related isoxazole derivatives, providing a route to various 5-substituted isoxazoles.

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | 4-Ethynylanisole, ethyl 2-chloro-2-(hydroxyimino)acetate | Triethylamine, dry THF, room temp, several days | ~43 | Direct ring formation, regioselective | Moderate yield, long reaction time |

| Crossed Condensation + Cyclization | 4'-Methoxyacetophenone, diethyl oxalate | Sodium ethoxide, EtOH/Et2O, reflux with hydroxylamine | Moderate | Flexible, good for diverse substituents | Multi-step, intermediate purification needed |

| Nucleophilic Displacement on 5-chloroisoxazole | 3-Phenyl-5-chloroisoxazole derivatives | Sodium/potassium methoxide, dry THF, reflux | Variable | Allows substitution of various groups | Requires preparation of chloro intermediate |

The [3+2] cycloaddition method is widely favored for its straightforwardness and ability to directly install the 4-methoxyphenyl substituent on the isoxazole ring, though the reaction requires extended times and careful purification.

The crossed condensation approach offers a modular synthetic route, enabling access to a variety of substituted isoxazoles by changing the aryl ketone starting material. It is particularly useful when hydroxylamine or hydrazine cyclizations are employed to access related heterocycles.

The nucleophilic displacement route is more classical and provides access to 5-alkoxy substituted isoxazoles from 5-chloro precursors. However, it involves additional steps and handling of potentially sensitive intermediates.

Spectral data (1H NMR, MS) consistently confirm the structure of this compound across different preparations, with characteristic aromatic proton signals and ester functionalities.

This compound can be synthesized effectively by several methods, each with distinct advantages. The [3+2] cycloaddition of ethyl 2-chloro-2-(hydroxyimino)acetate with 4-ethynylanisole in the presence of triethylamine in THF is a direct and widely used approach, yielding the target compound in moderate yield. Alternative methods such as crossed condensation followed by cyclization and nucleophilic substitution on 5-chloroisoxazole intermediates provide versatile routes depending on available starting materials and desired functional group manipulations. These methods are supported by detailed spectral characterization and have been validated in multiple research studies.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

- 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

- Ethyl 6-methoxy-3-methylindole-2-carboxylate

Uniqueness

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Actividad Biológica

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H13NO4

- Molecular Weight : 247.25 g/mol

- Structure : The compound features an isoxazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen, along with a methoxy-substituted phenyl group.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific mechanisms remain under investigation.

Anticancer Potential

The compound has been evaluated for its anticancer properties , showing promise against several cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, with varying effectiveness depending on the cell type. For instance, it has demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| MEL-8 | 12.34 | Cell cycle arrest and apoptosis |

| U-937 | 10.50 | Inhibition of cell proliferation |

Interaction with Biological Targets

This compound interacts with various proteins involved in cell signaling and metabolic processes. Molecular docking studies have suggested favorable interactions with inflammatory regulators such as ATF4 and NF-kB, indicating potential roles in modulating inflammatory responses.

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to act by:

- Inhibiting Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Modulating Signaling Pathways : It appears to affect pathways related to apoptosis and inflammation, potentially through the activation or inhibition of key signaling molecules.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 cells, with flow cytometry revealing increased apoptosis markers .

- Antimicrobial Activity : In another study, the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Inflammatory Response Modulation : Research indicated that this compound could modulate NF-kB activity, which is critical in inflammatory processes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, and how are they experimentally determined?

- Answer: Experimental characterization includes measuring boiling point (413.3±40.0°C at 760 mmHg) and calculating topological polar surface area (61.6 Ų) and hydrogen bond acceptor count (5). These properties are determined via techniques like differential scanning calorimetry (DSC) for thermal stability and computational tools (e.g., molecular modeling software) for topological analysis .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer: A typical route involves cyclocondensation of hydroxylamine with a β-keto ester precursor, followed by functionalization at the 5-position. For example, reactions with Grignard reagents (e.g., CH₃MgX) or catalytic asymmetric reductions (e.g., Corey-Bakshi-Shibata) can introduce substituents . Regioselectivity in isoxazole formation is controlled by reaction temperature and catalyst choice.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and ester functionality. For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines structural parameters (e.g., bond angles, torsion angles) .

Q. What safety precautions are essential when handling this compound in the lab?

- Answer: Key precautions include using personal protective equipment (PPE), avoiding inhalation/contact with skin, and storing in airtight containers away from heat. Emergency measures for exposure involve rinsing with water and consulting safety data sheets (SDS) for toxicity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and experimental physicochemical data (e.g., boiling point)?

- Answer: Discrepancies may arise from computational assumptions (e.g., ideal gas behavior). Validate computational models with empirical data (e.g., gas chromatography for purity checks) and adjust parameters like vapor pressure or solvent effects .

Q. What advanced crystallographic techniques are used to analyze this compound’s solid-state structure?

- Answer: High-resolution SC-XRD with SHELX software refines crystal packing and intermolecular interactions (e.g., π-π stacking of the 4-methoxyphenyl group). Parameters like Flack x (for chirality) and R-factors (for model accuracy) are critical .

Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s reactivity?

- Answer: The methoxy group acts as an electron-donating substituent, stabilizing the isoxazole ring via resonance. This affects regioselectivity in electrophilic substitutions and hydrogen bonding capacity, as seen in reduced hydrogen bond donor counts (0) .

Q. What strategies optimize the catalytic asymmetric synthesis of chiral derivatives of this compound?

- Answer: Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) enhance enantioselectivity in reductions. For example, Corey-Bakshi-Shibata reduction of ketone intermediates yields chiral carbinols with >90% enantiomeric excess (e.e.) in some cases .

Methodological Considerations

Data Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.